(R)-4-Methyloxazolidin-2-one
Overview
Description
®-4-Methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a building block for various pharmaceuticals. The presence of the chiral center at the 4-position of the oxazolidinone ring makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-4-Methyloxazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of ®-2-amino-1-butanol with carbon dioxide or phosgene. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of ®-4-Methyloxazolidin-2-one may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity ®-4-Methyloxazolidin-2-one on a large scale.
Chemical Reactions Analysis
Types of Reactions: ®-4-Methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert ®-4-Methyloxazolidin-2-one into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring is opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with ketone or aldehyde groups, while reduction can produce alcohols or amines.
Scientific Research Applications
®-4-Methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: ®-4-Methyloxazolidin-2-one derivatives are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Methyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical processes. The exact mechanism depends on the specific derivative and its intended application. For example, in antimicrobial applications, ®-4-Methyloxazolidin-2-one derivatives may inhibit bacterial protein synthesis by binding to the ribosomal subunits.
Comparison with Similar Compounds
(S)-4-Methyloxazolidin-2-one: The enantiomer of ®-4-Methyloxazolidin-2-one, differing in the configuration of the chiral center.
Oxazolidin-2-one: The parent compound without the methyl group at the 4-position.
N-Methyl-4-methyloxazolidin-2-one: A derivative with an additional methyl group on the nitrogen atom.
Uniqueness: ®-4-Methyloxazolidin-2-one is unique due to its chiral center, which imparts specific stereochemical properties that are valuable in asymmetric synthesis. Its ability to form stable complexes with various reagents and its versatility in undergoing different chemical reactions make it a distinct and valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(4R)-4-methyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFEOKPKHIPEN-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370540 | |
Record name | (R)-4-Methyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4042-43-7 | |
Record name | (R)-4-Methyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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